3-Bromo-5-fluoro-2-methoxybenzoic acid
Overview
Description
3-Bromo-5-fluoro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H6BrFO3 . It is a derivative of benzoic acid, which is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It’s important to note that the exact synthesis process can vary depending on the specific requirements of the reaction and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 231.043 Da .Chemical Reactions Analysis
As a benzoic acid derivative, this compound can participate in various chemical reactions. For instance, it can undergo amination reactions, where the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis
This compound is a solid compound with a density of 1.6±0.1 g/cm3 . It has a boiling point of 338.8±27.0 °C at 760 mmHg . The compound is insoluble in water .Scientific Research Applications
Synthesis and Chemical Applications
A study focused on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 3-Bromo-5-fluoro-2-methoxybenzoic acid, highlights the significance of brominated and fluorinated compounds in the pharmaceutical industry, specifically for manufacturing non-steroidal anti-inflammatory drugs. The research underscores challenges in synthesis due to the high cost and toxicity of certain reagents, suggesting an ongoing need for developing more practical and cost-effective synthetic routes (Qiu et al., 2009).
Environmental Impact and Toxicology
The environmental impact of brominated compounds, particularly as contaminants in flame retardants, has been extensively reviewed. These studies discuss the formation of toxic by-products during combustion, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), highlighting the environmental and health risks associated with brominated flame retardants. The toxicological profiles of these compounds show similarities to their chlorinated counterparts, indicating potential risks to human health and ecosystems (Mennear & Lee, 1994; Birnbaum, Staskal, & Diliberto, 2003).
Pharmacological Activities
Research on compounds with structural similarities to this compound, such as Gallic acid and Vanillic acid, reveals significant anti-inflammatory and antioxidant properties. These studies suggest potential applications in treating inflammation-related diseases and in the development of pharmaceuticals targeting oxidative stress (Bai et al., 2020; Ingole et al., 2021).
Analytical and Industrial Applications
The development and optimization of analytical methods for determining antioxidant activity highlight the importance of phenolic compounds in various industries. These methods are crucial for assessing the antioxidant capacity of complex samples, which may include compounds like this compound in their formulations. The review emphasizes the need for accurate and efficient analytical techniques to support research and development in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-fluoro-2-methoxybenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, we can infer that it might undergo reactions at the benzylic position . This could involve free radical reactions, nucleophilic substitution, or oxidation .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and receptor binding .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Benzoic acid derivatives can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and reactivity .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHOLDZRDCHUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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